7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine
Description
Properties
Molecular Formula |
C12H14BrN3O |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
7-bromo-4-cyclopentyloxy-1H-indazol-3-amine |
InChI |
InChI=1S/C12H14BrN3O/c13-8-5-6-9(17-7-3-1-2-4-7)10-11(8)15-16-12(10)14/h5-7H,1-4H2,(H3,14,15,16) |
InChI Key |
MMAFIXMFCNUWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C3C(=C(C=C2)Br)NN=C3N |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination
Reactants :
-
2,6-Dichlorobenzonitrile (7 )
-
N-Bromosuccinimide (NBS, 1.07 eq.)
-
Sulfuric acid (96%, 10 eq.)
Conditions :
Mechanism :
Electrophilic aromatic bromination occurs preferentially at the 3-position due to the electron-withdrawing cyano group’s para-directing effect.
Key Data :
| Parameter | Value |
|---|---|
| Purity (GCMS) | 95–96% |
| Scale Demonstrated | Up to 300 g |
| Byproducts | <5% dibrominated impurity |
Cyclization with Hydrazine
Reactants :
-
3-Bromo-2,6-dichlorobenzonitrile (8 )
-
Hydrazine hydrate (2 eq.)
-
Sodium acetate (1.2 eq.)
Conditions :
Regioselectivity :
The reaction favors formation of the 4-chloro isomer over the 6-chloro byproduct (70:30 ratio), attributed to steric and electronic effects during SNAr cyclization.
Introduction of the Cyclopentyloxy Group
Replacing the 4-chloro substituent with cyclopentyloxy requires careful optimization. Two plausible routes are proposed:
Nucleophilic Aromatic Substitution (SNAr)
Reactants :
-
7-Bromo-4-chloro-1H-indazol-3-amine
-
Cyclopentanol
-
Base (e.g., NaH or KOtBu)
Conditions :
-
Solvent: DMF or DMSO
-
Temperature: 80–120°C
-
Time: 12–24 hours
Challenges :
-
Low reactivity of the chloro group due to deactivation by the electron-rich indazole ring.
-
Competing hydrolysis under basic conditions.
Transition Metal-Catalyzed Coupling
Reactants :
-
7-Bromo-4-chloro-1H-indazol-3-amine
-
Cyclopentylboronic acid or cyclopentanol (via C–O coupling)
Catalysts :
-
Pd(OAc)₂/Xantphos or CuI/1,10-phenanthroline
Conditions :
-
Solvent: Toluene or dioxane
-
Temperature: 100–130°C
-
Additives: Cs₂CO₃ or K₃PO₄
Advantages :
-
Higher functional group tolerance compared to SNAr.
-
Enables coupling with sterically hindered alcohols.
Alternative Routes from Modified Intermediates
Late-Stage Functionalization of 3-Aminoindazole
Strategy :
-
Protect the 3-amino group (e.g., as a Boc carbamate).
-
Perform C–H activation at the 4-position for cyclopentyloxy insertion.
Catalysts :
Critical Analysis of Challenges
-
Regioselectivity : Ensuring exclusive substitution at the 4-position requires careful control of reaction conditions.
-
Solubility : The polar 3-amino group complicates solubility in non-polar media, necessitating polar aprotic solvents.
-
Purification : Column chromatography may be unavoidable due to byproducts from incomplete substitution .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of indazole compounds, including 7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Growth inhibition |
| MCF7 (Breast Cancer) | 3.5 | Cytotoxic effects |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated through various models. Compounds with similar structures have shown selective inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 40% | 75% |
These results indicate a promising avenue for therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition against various pathogens, highlighting its potential as an antimicrobial agent:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.30 |
This activity suggests that derivatives of this compound could be developed into new antimicrobial therapies .
Case Studies
Several case studies have highlighted the therapeutic potential of indazole derivatives:
- Anticancer Efficacy : A study published in Medicinal Chemistry Research demonstrated that specific indazole derivatives exhibited enhanced cytotoxicity against liver and breast cancer cell lines compared to standard treatments like methotrexate .
- Anti-inflammatory Mechanisms : Research has shown that certain indazole derivatives effectively reduce inflammation in animal models without severe side effects, indicating their suitability for clinical applications .
- Molecular Docking Studies : In silico analyses have provided insights into the binding affinities of these compounds with key biological targets, supporting their development as drug candidates for cancer and inflammatory diseases .
Mechanism of Action
The mechanism of action of 7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Positional Effects : Bromine at position 7 (as in the target compound) vs. 5 or 6 alters electronic distribution and steric interactions, impacting both synthesis and biological activity. For example, bromination at position 7 in 7-bromo-4-chloro-1H-indazol-3-amine requires precise regioselective conditions to avoid isomers like 5-bromo derivatives .
Regioselective Bromination
- 7-Bromo-4-chloro-1H-indazol-3-amine : Synthesized via bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in H₂SO₄, achieving 76–81% yield. Cyclization with hydrazine hydrate in 2-MeTHF affords the indazole core (50–56% yield) .
- Challenges : Direct bromination of pre-formed indazole rings often leads to undesired regioisomers (e.g., 5-bromo vs. 7-bromo), necessitating early-stage halogenation .
Cyclopentyloxy Introduction
This step may require optimization to mitigate steric challenges.
Spectral Data Comparison
- 7-Bromo-4-chloro-1H-indazol-3-amine : ¹H NMR (DMSO-d₆): δ 12.23 (s, 1H), 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 5.33 (s, 2H). HRMS: [M + H]⁺ = 247.9413 .
- Undesired Isomer (12) : ¹H NMR (DMSO-d₆): δ 12.0 (s, 1H), 7.45 (d, J = 8.8 Hz, 1H), 7.19 (d, J = 8.8 Hz, 1H) .
- 6-Bromo-4-fluoro-1H-indazol-3-amine: No spectral data provided, but molecular weight (230.04 g/mol) and CAS number (1227912-19-7) suggest distinct reactivity .
Economic and Scalability Considerations
- Starting Material Costs : 2,6-Dichlorobenzonitrile (used for 7-bromo-4-chloro derivatives) is inexpensive ($2.6/g), whereas specialized precursors for cyclopentyloxy derivatives may increase costs .
Biological Activity
7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as a pharmacological agent. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound has been explored in various studies. A recent approach involves using 2,6-dichlorobenzonitrile as a starting material, which undergoes regioselective bromination and cyclization with hydrazine to yield the desired indazole derivative. The overall yield of this synthesis is reported to be between 38% and 45% depending on the reaction conditions .
Anticancer Properties
Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain indazole compounds can induce apoptosis in cancer cell lines by modulating key proteins involved in cell cycle regulation and apoptosis pathways. Specifically, the compound has been shown to inhibit the interaction between p53 and MDM2, leading to increased levels of p53 and subsequent activation of pro-apoptotic signals .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | TBD | Inhibition of p53-MDM2 interaction |
| Compound 6o | K562 | 5.15 | Induces apoptosis via Bcl-2 family modulation |
Antimicrobial Activity
In addition to anticancer effects, some derivatives of indazole have demonstrated antimicrobial properties. The evaluation of related compounds showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi . Although specific data on this compound's antimicrobial activity is limited, its structural similarity to other active compounds suggests potential efficacy.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- p53 Pathway Modulation : The compound enhances the expression of p53 while reducing MDM2 levels, disrupting their interaction and promoting apoptosis in cancer cells.
- Bcl-2 Family Regulation : It influences the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, facilitating cell death in tumor cells.
Case Studies
Several studies have investigated the biological effects of indazole derivatives. For example, one study reported that a related compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
